N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-1-(2-pyridin-4-ylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-13-5-10-16(11-6-13)9-4-12-2-7-15-8-3-12/h2-3,7-8,13-14H,4-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXBUQKVPFLNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183484-80-1 | |
| Record name | N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, pyridine, and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and substitution reactions.
Final Product Formation: The intermediate is then subjected to further reactions, such as reductive amination, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers of Pyridine Substituents
- N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine (Ref: 10-F666765) Key Difference: Pyridine nitrogen at the 2-position instead of 4-position. Molecular Formula: C₁₃H₂₁N₃ (same as target compound).
Heterocycle Replacements
- N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS 1343134-72-4) Key Difference: Pyrimidine (6-membered ring with two nitrogens) replaces pyridine. However, increased polarity may reduce blood-brain barrier penetration compared to pyridine analogs . Molecular Formula: C₁₀H₁₆N₄ (MW: 192.26 g/mol).
- N-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine (CAS 1248994-73-1) Key Difference: Pyrazole (5-membered ring with two adjacent nitrogens) replaces pyridine. Impact: Pyrazole’s smaller size and distinct electronic profile may reduce off-target interactions. Pyrazole-containing compounds are common in COX-2 inhibitors and cannabinoid receptor modulators . Molecular Formula: C₁₁H₂₀N₄ (MW: 208.30 g/mol).
Linker Modifications
- N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS 919280-64-1) Key Difference: Direct methylene (-CH₂-) linker instead of ethyl (-CH₂CH₂-). Shorter linkers may enhance metabolic stability but reduce potency in some cases . Molecular Formula: C₁₂H₁₉N₃ (MW: 205.30 g/mol).
Substituent Variations on Piperidine
- 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () Key Difference: Incorporation of a 4-isopropylpiperazine group and indole-phenyl moiety. Indole groups are prevalent in serotonin receptor ligands, suggesting possible neuropharmacological applications . Molecular Formula: C₂₉H₄₀N₆ (MW: 472.68 g/mol).
Phosphodiesterase 4 (PDE4) Inhibitors
- EPPA-1 (): A third-generation PDE4 inhibitor with a pyrazolo-pyridine core and piperazinylmethyl substituents.
- Therapeutic Index (Rat Model) : 578 (vs. 0.15 for rolipram).
- Key Insight : Structural optimization (e.g., oxadiazole and trifluoromethyl groups) reduces emetogenicity while maintaining anti-inflammatory potency. This highlights the importance of substituent choice in balancing efficacy and side effects .
Data Table: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Pyridine Position : 4-Pyridinyl derivatives (target compound) may offer better geometric alignment with flat aromatic receptor pockets compared to 2-pyridinyl isomers .
- Linker Length : Ethyl linkers (vs. methylene) provide flexibility for optimal binding in enzymes with deep active sites (e.g., PDE4) .
Biological Activity
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine is a compound with significant biological activity, primarily due to its interactions with various enzymes and cellular pathways. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and findings from diverse sources.
Molecular Formula: C13H21N3
Molecular Weight: 219.33
CAS Number: 1183484-80-1
This compound features a piperidine core substituted with a pyridine moiety, which is crucial for its biological interactions. The presence of the N-methyl group enhances its lipophilicity and biological activity.
Biochemical Interactions
This compound has been shown to interact with several key enzymes and proteins:
- Cytochrome P450 Enzymes: This compound influences the activity of cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of endogenous compounds.
- MAPK/ERK Pathway: It has been observed to activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and survival.
Table 1: Interaction Summary
| Target | Effect | Significance |
|---|---|---|
| Cytochrome P450 | Modulation of activity | Affects drug metabolism |
| MAPK/ERK Pathway | Activation/Inhibition | Influences cell proliferation |
Cellular Effects
The compound exhibits various cellular effects that contribute to its biological activity:
- Cell Signaling: this compound can modulate cellular signaling pathways, affecting gene expression and cellular metabolism.
- Antiproliferative Activity: Preliminary studies suggest that this compound may possess antiproliferative properties, making it a candidate for cancer research.
- Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes involved in critical metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies: Research indicates that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
- In Vivo Studies: Animal model experiments have demonstrated that administration of this compound leads to significant modulation of tumor growth markers, indicating its therapeutic potential in oncology .
- Metabolic Stability: The compound's metabolic stability has been analyzed, revealing that modifications in its structure can enhance its bioavailability while maintaining efficacy against target enzymes .
Table 2: Summary of Research Findings
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | Inhibitory effects on cancer cell lines | Potential anticancer therapy |
| In Vivo | Modulation of tumor growth markers | Therapeutic applications in oncology |
| Metabolic Studies | Structure modifications enhance bioavailability | Improved efficacy in drug development |
Q & A
Basic: What are the key structural features and analytical methods for characterizing N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine?
Answer:
The compound features a piperidine ring substituted with a methylamine group at position 4 and a 2-(pyridin-4-yl)ethyl chain at position 1. Key analytical methods include:
- Collision Cross-Section (CCS) Prediction : CCS values (e.g., 153.4 Ų for [M+H]+) aid in mass spectrometry-based identification .
- NMR and HRMS : Structural confirmation via ^1H/^13C NMR (e.g., splitting patterns for pyridine protons) and high-resolution mass spectrometry (e.g., [M+H]+ at m/z 220.18083) .
- InChI/SMILES :
InChI=1S/C13H21N3/c1-14-13-5-10-16(11-6-13)9-4-12-2-7-15-8-3-12/h2-3,7-8,13-14H,4-6,9-11H2,1H3andCNC1CCN(CC1)CCC2=CC=NC=C2for database searches .
Basic: What synthetic strategies are recommended for this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves:
- Piperidine Functionalization : Introduce the pyridin-4-yl ethyl group via nucleophilic substitution or reductive amination. For example, react 1-methylpiperidin-4-amine with 2-(pyridin-4-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Methylation : Use methyl iodide or dimethyl sulfate for N-methylation, ensuring excess base (e.g., NaOH) to drive the reaction .
Optimization Tips : - Monitor reaction progress via TLC or HPLC .
- Purify intermediates via column chromatography to avoid side products (e.g., over-alkylation) .
Advanced: How can researchers investigate the compound’s binding affinity to neurotransmitter receptors?
Answer:
- Radioligand Binding Assays : Use competitive displacement assays with labeled ligands (e.g., ^3H-Dopamine for dopamine receptors). Measure IC₅₀ values to compare affinity with known inhibitors .
- Computational Docking : Model interactions with receptors (e.g., serotonin 5-HT₂A or dopamine D2) using software like AutoDock. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the piperidine ring .
- In Vitro Functional Assays : Test cAMP modulation or calcium flux in transfected HEK293 cells expressing target receptors .
Advanced: How should conflicting data on biological activity be resolved?
Answer:
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell line variability). For example, discrepancies in IC₅₀ values may arise from differences in membrane preparation methods .
- Metabolite Screening : Use LC-MS to rule out metabolite interference (e.g., oxidation products altering activity) .
- Structural Confirmation : Re-examine compound purity via NMR and HRMS to ensure no degradation or isomerization .
Methodological: What analytical techniques are suitable for assessing purity and stability?
Answer:
- HPLC : Use a C18 column with mobile phases like acetonitrile/water + 0.1% formic acid. Monitor retention time shifts indicative of degradation .
- Stability Studies : Store samples at varying temperatures (4°C, -20°C) and analyze over time. Note: The compound may degrade under prolonged light exposure due to the pyridine moiety .
- CCS Validation : Compare experimental CCS values (via ion mobility spectrometry) with predicted data to confirm structural integrity .
Advanced: What strategies can be employed to design analogs with improved pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute pyridine with pyrimidine to enhance solubility (e.g., pyrimidin-4-yl analogs in ) .
- Prodrug Approaches : Introduce ester or amide groups at the piperidine nitrogen to improve oral bioavailability .
- LogP Optimization : Modify the ethyl linker (e.g., replace with propyl) or add polar substituents (e.g., -OH) to balance lipophilicity .
Methodological: How can researchers validate the compound’s role in modulating enzyme activity?
Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) and measure IC₅₀ values. Include positive controls like JNJ-40411813 for comparison .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
Basic: What are the compound’s key spectral signatures in NMR and IR?
Answer:
Advanced: How to address low yield in multi-step synthesis?
Answer:
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Catalytic Optimization : Screen palladium or nickel catalysts for coupling steps (e.g., Suzuki-Miyaura for pyridine attachment) .
- Flow Chemistry : Improve yield and scalability by conducting reactions in continuous flow systems .
Methodological: What in silico tools are recommended for predicting ADMET properties?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
